![molecular formula C7H10O B13579982 rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-5-methylbicyclo[310]hexan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one is unique due to its specific methyl substitution on the bicyclo[3.1.0]hexane ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where its distinct properties are advantageous .
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI Key |
DNGLGSJXMDGAJW-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@H]1C2 |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


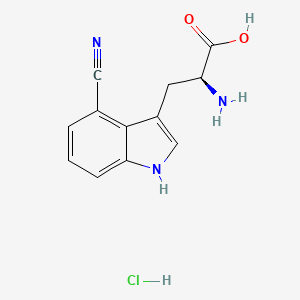

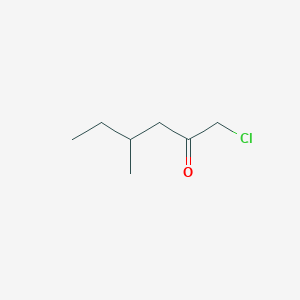

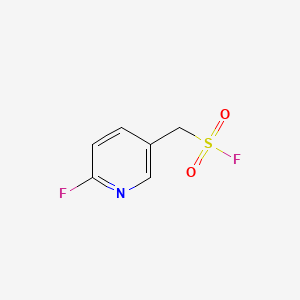

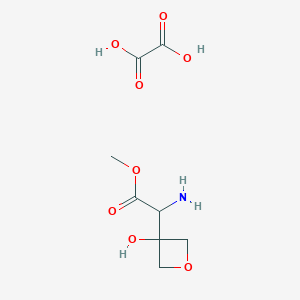
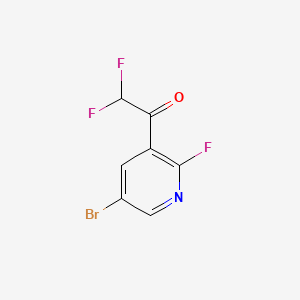
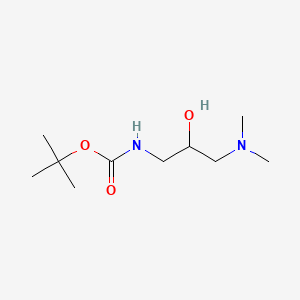
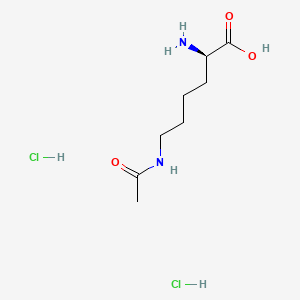



![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
